molecular formula C5H9NO3 B14049712 (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid

Cat. No.: B14049712
M. Wt: 131.13 g/mol
InChI Key: WBSHKPHBCVYGRZ-QWWZWVQMSA-N
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Description

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique tetrahydrofuran ring structure, which imparts distinct chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Selective reduction reactions can be employed to modify the functional groups on the tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

Scientific Research Applications

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in metabolic pathways and cellular functions. For example, it may act as an agonist for certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts specific stereochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies of stereoselective reactions .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(2R,4R)-4-aminooxolane-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1

InChI Key

WBSHKPHBCVYGRZ-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H](CO[C@H]1C(=O)O)N

Canonical SMILES

C1C(COC1C(=O)O)N

Origin of Product

United States

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